Uridine, 2'-deoxy-3-methyl-
Description
Historical Context of Methylated Nucleoside Research
The study of methylated nucleosides dates back to the mid-20th century, with the discovery of modified bases in nucleic acids. nih.gov These modifications were initially observed in transfer RNA (tRNA) and ribosomal RNA (rRNA), where they play crucial roles in stabilizing RNA structure and modulating interactions with other molecules. researchgate.netfrontiersin.org The presence of methylated nucleosides, such as 3-methyluridine (B1581624) (m3U), in various RNA species across archaea, eubacteria, and eukaryotes underscored their biological significance. wikipedia.orgbioscience.co.uk Early research focused on identifying these modifications and understanding their biosynthesis and function. It was established that these modifications are introduced post-transcriptionally by specific enzymes. hmdb.ca The investigation into synthetic methylated nucleosides, like 2'-deoxy-3-methyluridine, grew out of this foundational work, aiming to explore how these modifications influence the properties of DNA and its analogues.
Significance of Deoxyribonucleosides in Biological Systems
Deoxyribonucleosides are the fundamental building blocks of deoxyribonucleic acid (DNA), the primary carrier of genetic information in all living organisms. golifescience.comlaboratorynotes.com Their biosynthesis is a tightly regulated process essential for DNA replication and repair, ensuring the faithful transmission of the genetic code across generations. golifescience.comfiveable.me The absence of the 2'-hydroxyl group in deoxyribonucleosides, as compared to ribonucleosides, contributes to the greater chemical stability of DNA, making it suitable for long-term storage of genetic information. laboratorynotes.com Deoxyuridine, the parent compound of 2'-deoxy-3-methyluridine, is a natural metabolite found in various organisms, including humans, and plays a role in DNA synthesis and repair pathways. nih.govresearchgate.netebi.ac.uk The study of modified deoxyribonucleosides is crucial for understanding mutagenesis, as imbalances in deoxyribonucleotide pools can lead to genetic instability. nih.gov
Structural Basis for 2'-Deoxy and 3-Methyl Modifications in Uridine (B1682114) Analogues
The chemical structure of 2'-deoxy-3-methyluridine is defined by its molecular formula, C10H14N2O5, and its systematic name, 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione. ontosight.aibldpharm.com
3-Methyl Modification: The addition of a methyl group to the N3 position of the uracil (B121893) base directly impacts its hydrogen bonding capabilities. elifesciences.org In a standard Watson-Crick base pair, the N3 position of uracil is involved in a hydrogen bond with adenine (B156593). The presence of a methyl group at this position blocks this interaction, preventing canonical base pairing. core.ac.uk This modification can induce structural changes in nucleic acids, potentially leading to duplex-hairpin conversions. core.ac.uk Furthermore, the N3-methylation can influence the conformational preference (syn vs. anti) of the nucleobase relative to the sugar. researchgate.net For instance, 3-methyluridine has been shown to preferentially adopt an anti conformation in solution. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Molecular Formula | C10H14N2O5 | ontosight.aibldpharm.com |
| Systematic Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | ontosight.ai |
| 2'-Modification | Lacks a hydroxyl group, defining it as a deoxyribonucleoside. | ontosight.ai |
| 3-Modification | A methyl group is attached to the N3 position of the uracil base. | ontosight.aielifesciences.org |
| Effect on Base Pairing | The N3-methyl group prevents standard Watson-Crick hydrogen bonding. | core.ac.uk |
Overview of Research Trajectories for Modified Uridine Derivatives
Research on modified uridine derivatives, including 2'-deoxy-3-methyluridine, has followed several key trajectories. A significant area of investigation has been their potential as tools in molecular biology and pharmacology. ontosight.ai Nucleoside analogues are widely studied for their ability to interfere with nucleic acid synthesis, which can be harnessed for various therapeutic applications. ontosight.ainih.gov For example, some modified nucleosides can act as chain terminators during DNA or RNA synthesis. ontosight.ai
Another major research focus is the use of modified nucleosides to probe the structure and function of nucleic acids and the enzymes that interact with them. For instance, the incorporation of 3-methyluridine into RNA has been used to study its effect on isomerization reactions catalyzed by pseudouridine (B1679824) synthases. nih.gov Studies have also explored how modifications at the 2' and 3' positions of the sugar ring influence the antiproliferative activity of nucleoside analogues. nih.gov The synthesis of various uridine derivatives with modifications to the sugar moiety or the uracil base continues to be an active area of research, aiming to develop compounds with enhanced biological activities. researchgate.netmdpi.com
| Research Area | Application/Finding | Reference |
|---|---|---|
| Molecular Biology | Used as a substrate in DNA synthesis and can be incorporated by thymidylate synthases. | biosynth.com |
| Enzyme-Substrate Interactions | 3-methyluridine modification inhibited uridine isomerization by H/ACA RNP pseudouridine synthase. | nih.gov |
| Structural Biology | N3-methylation of uridine can force a self-complementary RNA sequence to adopt a hairpin conformation instead of a duplex. | core.ac.uk |
| Medicinal Chemistry | Synthesis and evaluation of uridine derivatives for antimicrobial and anticancer activities. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLSWUGHMGGCM-LKEWCRSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947405 | |
| Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24514-32-7 | |
| Record name | Uridine, 2'-deoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Interactions of 2 Deoxy 3 Methyluridine
Interactions with Nucleic Acid Metabolism Enzymes
The introduction of a methyl group at the N3 position of the uracil (B121893) base in 2'-deoxyuridine (B118206) fundamentally alters its chemical properties, which in turn influences its interactions with the enzymes responsible for nucleic acid metabolism. These enzymes typically recognize their substrates through a precise network of hydrogen bonds and specific conformational geometries, both of which can be disrupted by the N3-methylation.
Uridine (B1682114) phosphorylase (UP) and uridine kinase (UK) are key enzymes in the pyrimidine (B1678525) salvage pathway, responsible for the catabolism and phosphorylation of uridine, respectively. ebi.ac.ukwikipedia.org The substrate specificity of these enzymes is finely tuned to recognize the structure of natural nucleosides.
Research into the substrate specificity of E. coli uridine phosphorylase has shown that modifications at various positions on the pyrimidine base and sugar moiety can significantly affect enzyme recognition. researchgate.net While direct studies on 2'-deoxy-3-methyluridine as a substrate are limited, studies on related analogs provide significant insight. For instance, various 3'- and 5'-substituted pyrimidine nucleosides act as inhibitors rather than substrates for uridine phosphorylase. researchgate.net The N3 position of the uracil base is critical for forming hydrogen bonds within the enzyme's active site. The presence of a methyl group at this position blocks the N3-H proton donor, which is essential for the standard Watson-Crick base pairing and for interactions with key amino acid residues in the enzyme's active site. nih.gov This modification is therefore expected to severely impair its recognition and processing by uridine phosphorylase.
Similarly, uridine-cytidine kinases (UCKs), which catalyze the phosphorylation of uridine and cytidine (B196190), are sensitive to modifications on the nucleobase. nih.gov The kinase's active site accommodates the substrate to facilitate the transfer of a phosphate (B84403) group from ATP. The steric bulk and altered electronic configuration resulting from the N3-methylation would likely prevent the optimal positioning of 2'-deoxy-3-methyluridine within the active site, making it a poor substrate for phosphorylation by uridine kinase.
The deoxycytidine salvage pathway provides an alternative route for the synthesis of pyrimidine deoxynucleotides. This pathway involves enzymes such as deoxycytidine kinase (dCK), which phosphorylates deoxycytidine, and deoxycytidine deaminase, which can convert deoxycytidine to deoxyuridine. While 2'-deoxy-3-methyluridine is a uridine analog, crosstalk and substrate promiscuity can exist within these pathways.
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. wikipedia.org This process is the rate-limiting step in the de novo synthesis of dNTPs, making RNR a significant target for various therapeutic agents, including many nucleoside analogs. nih.gov
RNR's activity is tightly regulated and its active site is highly specific for ribonucleoside diphosphates. Nucleoside analogs typically exert their inhibitory effects after being phosphorylated to their diphosphate (B83284) or triphosphate forms. These activated analogs can then inhibit RNR through different mechanisms, such as by acting as allosteric inhibitors that bind to regulatory sites on the enzyme or by directly competing with the natural substrates at the catalytic site. nih.gov
While numerous nucleoside analogs like gemcitabine (B846) and clofarabine (B1669196) are known RNR inhibitors, there is no specific research detailing the effect of 2'-deoxy-3-methyluridine on RNR activity. nih.govwikipedia.org However, as a modified deoxynucleoside, it is not a direct substrate for RNR, which acts on ribonucleosides. Any potential effect would have to be indirect, possibly through interactions with allosteric sites after conversion to a nucleotide form, though its poor recognition by kinases makes this unlikely.
Pseudouridine (B1679824) (Ψ) is the most common RNA modification, formed by the enzymatic isomerization of uridine. nih.gov This reaction is catalyzed by a family of enzymes known as pseudouridine synthases (PUS), which break the N1-C1' glycosidic bond, rotate the uracil base, and form a new C5-C1' bond. nih.govresearchgate.net This structural rearrangement introduces an additional hydrogen bond donor at the N1 position and enhances the conformational rigidity of the sugar-phosphate backbone. nih.gov
The mechanism of pseudouridine synthases requires access to the N1, N3, and C5 positions of the uridine base. The presence of a methyl group at the N3 position of uridine, as in 3-methyluridine (B1581624) (m3U), fundamentally obstructs this enzymatic process. wikipedia.org The N3-H group is involved in the intricate network of interactions within the enzyme's active site that facilitates the base rotation. The methyl group not only removes this hydrogen bond capability but also introduces steric hindrance. nih.gov Consequently, 3-methyluridine is a known inhibitor of uridine isomerization. This inhibitory effect is expected to extend to its 2'-deoxy counterpart, 2'-deoxy-3-methyluridine, preventing its conversion to a pseudouridine analog.
Incorporation into Nucleic Acid Structures
When incorporated into DNA or RNA oligonucleotides, 2'-deoxy-3-methyluridine can significantly alter the structure, stability, and hybridization properties of the resulting nucleic acid duplexes.
The stability of a nucleic acid duplex is primarily determined by hydrogen bonding between complementary base pairs and base-stacking interactions. The N3 position of uridine is crucial as it contains the imino proton (N3-H) that forms a Watson-Crick hydrogen bond with adenine (B156593).
Methylation at the N3 position physically blocks this hydrogen bond from forming. nih.gov As a result, when 2'-deoxy-3-methyluridine (designated here as m3dU) is incorporated into a DNA strand, it cannot form a stable Watson-Crick pair with adenine. This disruption leads to a significant destabilization of the nucleic acid duplex. Studies on oligonucleotides containing 3-methyluridine have shown that this modification can severely disrupt the duplex structure, in some cases forcing a self-complementary sequence to adopt a hairpin conformation instead of a linear duplex. nih.gov
Research on related modified nucleosides has quantified these destabilizing effects. For example, incorporating 2′-O-Alkyl-N3-methyluridine into siRNA duplexes was shown to modulate their thermal stability. nih.gov A study on 3'-Deoxy-3'-C-methyleneuridine, which modifies the sugar rather than the base, also showed reduced binding affinities towards complementary DNA and RNA. nih.govresearchgate.net The destabilizing effect of N3-methylation is potent; when placed at an internal position within an oligonucleotide, 3N-methyluridine inhibits duplex formation. researchgate.net However, when placed at the very end of a duplex (a terminal position), the effect can be slightly stabilizing, likely due to favorable stacking interactions known as the "dangling end" effect. researchgate.net
The table below summarizes the change in melting temperature (ΔTm) for RNA duplexes containing various uridine modifications, illustrating the significant impact of substitutions on duplex stability.
| Modification Position | Modified Nucleoside | Sequence Context | ΔTm (°C) per modification | Reference Finding |
|---|---|---|---|---|
| Internal | 3N-Methyluridine | A-U(Mod.) | Inhibits duplex formation | researchgate.net |
| Terminal | 3N-Methyluridine | A-U(Mod.) | Stabilizing (dangling end) | researchgate.net |
| Internal | 2'-O-Methyl-N3-methyluridine | siRNA duplex | Destabilizing | nih.gov |
| Internal | 2'-O-Ethyl-N3-methyluridine | siRNA duplex | Destabilizing | nih.gov |
| Internal | 3'-Deoxy-3'-C-methyleneuridine | DNA:DNA duplex | -4.1 | nih.govresearchgate.net |
| Internal | 3'-Deoxy-3'-C-methyleneuridine | DNA:RNA duplex | -2.6 | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
These findings collectively indicate that the incorporation of 2'-deoxy-3-methyluridine into a DNA strand would significantly lower the melting temperature (Tm) of its duplex with a complementary strand, reflecting a substantial decrease in thermodynamic stability. This property could be harnessed in molecular biology applications where localized destabilization of a DNA duplex is desired.
Influence on Triple Helix Formation and Recognition
The methylation of the N3 position of the uridine base in 2'-deoxy-3-methyluridine has a profound and disruptive effect on the formation of DNA triple helices. Research into the stability of RNA•DNA-DNA triple helices has demonstrated that the presence of a single 3-methyluridine modification can completely prevent the formation of the triplex structure.
In a pyrimidine-motif triple helix, the third strand binds in the major groove of the DNA duplex through Hoogsteen hydrogen bonds. The formation of a U•A-T base triple relies on hydrogen bonds between the N3-H and O2 of the uridine in the third strand and the adenine of the Watson-Crick base pair. The presence of a methyl group at the N3 position of uridine, as in 2'-deoxy-3-methyluridine, physically obstructs the formation of these crucial hydrogen bonds. This steric hindrance prevents the third strand from binding effectively, thereby disrupting the triple helix.
Studies examining the impact of various RNA modifications on the stability of a pyrimidine-motif triple helix have provided clear evidence for this disruptive effect. While some modifications at the uridine base, such as 5-methyluridine (B1664183) or pseudouridine, lead to a decrease in triplex stability, and others like 2'-O-methylation show no significant change, the introduction of a methyl group at the N3 position is singularly disruptive. Electrophoretic mobility shift assays (EMSAs) have shown that an RNA oligonucleotide containing a single 3-methyluridine fails to form a detectable triple helix with a target DNA duplex.
This finding highlights the critical role of the N3 position of uridine in the specific hydrogen bonding interactions required for pyrimidine-motif triple helix formation. The modification to 2'-deoxy-3-methyluridine effectively eliminates its ability to participate as the third strand in this type of triplex structure.
Consequences for Oligonucleotide Conformation and Dynamics
The introduction of a 3-methyluridine modification into an oligonucleotide can influence its local conformation and dynamics, primarily due to the added methyl group and the removal of the N3 imino proton. Nuclear Magnetic Resonance (NMR) studies on the ribonucleoside 3-methyluridine have shown that it exists in a dynamic equilibrium between both C2'-endo and C3'-endo sugar pucker conformations. In solution, 3-methyluridine shows a slight preference for the C2'-endo conformation (59% at 37°C in D2O). Furthermore, it preferentially adopts an anti conformation around the glycosidic bond.
While these studies were conducted on the ribonucleoside, the findings provide insights into the likely conformational preferences of the 2'-deoxy version. The presence of the N3-methyl group can influence the conformational landscape of the nucleoside within a DNA strand. The methylation at the N3 position, which lies on the Watson-Crick base-pairing face, disrupts the hydrogen bonding capability with a complementary adenine base. This disruption can lead to localized destabilization of the DNA duplex and increased flexibility at and around the modification site.
Molecular dynamics simulations of oligonucleotides containing modified bases are a powerful tool to understand the subtle changes in DNA structure and dynamics. While specific molecular dynamics studies for 2'-deoxy-3-methyluridine are not extensively available, simulations on other N3-substituted pyrimidines have shown that such modifications can lead to altered helical parameters, including changes in base pair opening, slide, and roll. These alterations are a direct consequence of the steric bulk of the methyl group and the loss of a hydrogen bond donor at the N3 position. The increased dynamics could manifest as more frequent transitions between different conformational substates of the DNA backbone and the sugar-phosphate chain.
Table 1: Conformational Properties of 3-Methyluridine in Solution
| Property | Observation | Method |
|---|---|---|
| Sugar Pucker Equilibrium | C2'-endo (59%) and C3'-endo (41%) | 1D NMR |
Mechanisms of Action at the Molecular Level
Allosteric Regulation of Enzyme Function
Currently, there is a lack of specific evidence from available research to suggest that 2'-deoxy-3-methyluridine or its phosphorylated derivatives act as allosteric regulators of enzyme function. Allosteric regulation involves the binding of a modulator to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's catalytic activity.
While some enzymes involved in nucleotide metabolism, such as thymidylate synthase, are known to have allosteric sites and can be regulated by various effector molecules, there are no studies that specifically identify 2'-deoxy-3-methyluridine as an allosteric modulator for these or any other enzymes. The known interactions of 2'-deoxy-3-methyluridine derivatives with enzymes appear to be centered on the active site, as discussed in the following sections.
Competitive Inhibition of Substrate Binding
The phosphorylated form of 2'-deoxy-3-methyluridine, 3-methyl-2'-deoxyuridine 5'-monophosphate (3-Methyl-dUMP), has been shown to act as a competitive inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Thymidylate synthase catalyzes the methylation of 2'-deoxyuridine 5'-monophosphate (dUMP) to dTMP. The N3 position of the uracil ring in dUMP is involved in the enzymatic reaction. The methylation of this position in 3-Methyl-dUMP, fixing it in the 4-keto form, renders it a very poor substrate for the enzyme.
Studies on thymidylate synthetase from various mammalian tumor cell lines, including L1210, Ehrlich ascites carcinoma, and HeLa cells, have demonstrated that 3-Methyl-dUMP exhibits competitive inhibition with respect to the natural substrate, dUMP. This indicates that 3-Methyl-dUMP binds to the active site of the enzyme, competing with dUMP for binding, but is not efficiently converted to a product. The presence of the methyl group at the N3 position likely interferes with the proper positioning of the substrate in the active site or with the catalytic mechanism itself.
Table 2: Inhibition of Thymidylate Synthetase by dUMP Analogs
| Compound | Inhibition Type | Target Enzyme | Potency |
|---|---|---|---|
| 3-Methyl-dUMP | Competitive | Ehrlich ascites carcinoma thymidylate synthetase | Weak inhibitor |
| 5-Ethyl-dUMP | Competitive | L1210, Ehrlich ascites carcinoma, and HeLa cell thymidylate synthetase | Potent inhibitor |
Interference with DNA/RNA Polymerase Activity
Nucleoside analogs are widely known to interfere with the activity of DNA and RNA polymerases, often acting as chain terminators or causing a decrease in the rate of nucleic acid synthesis. The triphosphate form of 2'-deoxy-3-methyluridine would be the active molecule to interact with polymerases.
The presence of the methyl group at the N3 position of the uracil base can interfere with the proper Watson-Crick base pairing with adenine in the template strand. This alteration can affect the efficiency of incorporation of the nucleotide by a polymerase. DNA and RNA polymerases have highly specific active sites that recognize the shape and hydrogen-bonding potential of the incoming nucleotide triphosphate. The N3-methyl group protrudes into the major groove of the DNA double helix and can cause steric clashes with amino acid residues in the active site of the polymerase.
Molecular Insights into Enzyme-Nucleoside Analog Recognition
The recognition of nucleoside analogs by enzymes is a highly specific process that depends on the three-dimensional structure of both the enzyme's active site and the analog itself. For an enzyme to recognize and bind 2'-deoxy-3-methyluridine or its phosphorylated derivatives, the active site must be able to accommodate the methyl group at the N3 position of the uracil ring.
In the case of thymidylate synthase, the competitive inhibition by 3-Methyl-dUMP suggests that the active site can indeed bind this analog. However, the weak inhibitory activity implies that the binding is not optimal. The N3 position of the uracil ring in the natural substrate, dUMP, is involved in interactions within the active site that are crucial for catalysis. The presence of a methyl group at this position would disrupt these interactions. Structural studies of thymidylate synthase have revealed a highly conserved active site geometry. The binding of dUMP involves a network of hydrogen bonds and hydrophobic interactions. The N3-H group of dUMP typically forms a hydrogen bond with a conserved water molecule, which in turn interacts with active site residues. The substitution of this hydrogen with a methyl group in 3-Methyl-dUMP would lead to the loss of this hydrogen bond and potentially introduce steric hindrance, thereby weakening the binding affinity and preventing the catalytic reaction.
For DNA and RNA polymerases, the recognition of an incoming nucleoside triphosphate is primarily governed by its ability to form a correct Watson-Crick base pair with the template base. The N3 position of uridine is a key hydrogen bond donor in the U-A base pair. Methylation at this position in 2'-deoxy-3-methyluridine would prevent this hydrogen bond from forming. While the enzyme might transiently accommodate the modified base, the incorrect geometry and altered hydrogen bonding pattern would likely be detected by the polymerase's proofreading mechanisms or would lead to a stalled complex. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of enzymes in complex with 2'-deoxy-3-methyluridine or its derivatives would be necessary to provide detailed molecular insights into the specific interactions that govern its recognition and inhibitory effects.
Biological Roles and Functional Implications of 2 Deoxy 3 Methyluridine in Research Models
Research into Cellular Processes
The involvement of 2'-Deoxy-3-methyluridine in fundamental cellular pathways like nucleoside transport and metabolic synthesis is not well-documented. Its structural modifications suggest it is unlikely to participate directly in these pathways in the same manner as its canonical counterpart, 2'-deoxyuridine (B118206).
Investigation of Nucleoside Transport and Intracellular Fate in Model Organisms
The cellular uptake of nucleosides is mediated by two major families of transporter proteins: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). The affinity of these transporters for a given nucleoside is highly dependent on the structure of both the nucleobase and the sugar moiety.
While no studies have specifically detailed the transport of 3-methyl-2'-deoxyuridine, research on other modified nucleosides offers significant insights. Modifications to the ribose sugar are critical for transporter recognition. For instance, the presence of the 2'-hydroxyl group is a key determinant for binding to human CNTs (hCNTs). The lack of this group in 2'-deoxyribonucleosides, such as in 2'-deoxyuridine, does not prevent transport but can alter the affinity and selectivity of different transporter subtypes.
Modification of the uracil (B121893) base at the N3 position, as seen in 3-methyl-2'-deoxyuridine, introduces a methyl group into a position critical for the hydrogen bonding involved in Watson-Crick base pairing. This alteration can affect how the nucleoside is recognized by transporter proteins. The intracellular fate of 3-methyl-2'-deoxyuridine, once transported, is also unclear. For it to be incorporated into DNA, it would need to be phosphorylated by cellular kinases to its triphosphate form. However, the N3-methylation may hinder recognition by thymidine (B127349) kinase, the first enzyme in this pathway, potentially limiting its metabolic activation and subsequent incorporation into nucleic acids.
Table 1: Impact of Ribose Modifications on Nucleoside Transporter Binding
| Nucleoside Analog | Modification | Impact on Transporter Binding |
| 2'-deoxyuridine | Removal of 2'-OH group | Generally well-tolerated by transporters; may alter subtype selectivity. |
| 3'-deoxyuridine | Removal of 3'-OH group | Exhibits large decreases in binding affinity. |
| 5'-deoxyuridine | Removal of 5'-OH group | Exhibits large decreases in binding affinity. |
This table provides a generalized summary based on existing nucleoside transport research; specific effects can vary between transporter subtypes and species.
Exploration of Roles in Glycogen (B147801) Synthesis and Hexosamine Biosynthetic Pathway Regulation
The core pathways of glycogen synthesis and hexosamine biosynthesis rely on uridine (B1682114) diphosphate (B83284) (UDP) derivatives, specifically UDP-glucose and UDP-N-acetylglucosamine, respectively. These molecules are synthesized from uridine triphosphate (UTP) and the relevant sugar.
There is no evidence to suggest that 3-methyl-2'-deoxyuridine plays a role in these pathways. The enzymes involved, such as UDP-glucose phosphorylase, are highly specific for their substrates. The structural alterations in 3-methyl-2'-deoxyuridine—lacking a 2'-hydroxyl and possessing a methyl group at the N3 position—make it a very poor candidate for conversion into the necessary UTP analog that would be required to enter these metabolic routes. Therefore, it is considered highly unlikely that this modified nucleoside has a regulatory or participatory role in glycogen or hexosamine metabolism.
Studies on Protein Modification (e.g., O-GlcNAcylation) via Uridine Metabolites
O-GlcNAcylation is a dynamic post-translational modification where an O-linked β-N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of proteins. This process is crucial for regulating a vast array of cellular functions, including transcription, signaling, and protein stability. The sole sugar donor for this modification is UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway.
As with glycogen synthesis, the specificity of the enzymes in the hexosamine pathway for uridine-based substrates precludes the involvement of 3-methyl-2'-deoxyuridine. The compound cannot be metabolized to form the required UDP-GlcNAc donor. Consequently, 3-methyl-2'-deoxyuridine does not participate in or influence protein O-GlcNAcylation.
Applications in Investigating Biological Mechanisms
The true potential of 3-methyl-2'-deoxyuridine lies in its application as a specialized tool for biochemical and molecular biology research, particularly in the fields of glycobiology and the study of protein-nucleic acid interactions.
Use as Biochemical Reagents in Glycobiology Research
In glycobiology, modified nucleosides can be used to probe the activity of enzymes involved in carbohydrate and nucleoside metabolism. While specific applications for 3-methyl-2'-deoxyuridine are not yet established, its unique structure could be leveraged. For example, it could be used as a potential inhibitor or alternative substrate to study the specificity of nucleoside kinases or phosphorylases. Its synthesis has been achieved, which opens the door for its use as a reagent in such investigations.
Research Tools for Modulating Gene Expression (Excluding Therapeutic Applications)
Modified nucleosides, including derivatives of 2'-deoxy-3-methyluridine, serve as critical research tools for the investigation and modulation of gene expression, particularly within the field of RNA interference (RNAi). The incorporation of such analogs into small interfering RNAs (siRNAs) allows researchers to fine-tune the properties of these molecules to better understand the mechanisms of gene silencing.
One area of investigation involves modifying the passenger strand of an siRNA duplex to control its thermal stability and influence the assembly of the RNA-induced silencing complex (RISC). The introduction of 2′-O-Alkyl-N3-methyluridine (2′-O-alkyl-m³U) modifications has been shown to modulate the thermodynamic properties of siRNAs. mdpi.com These N3-methyluridine-based modifications can destabilize the duplex, which, when placed strategically within the passenger strand, can enhance the loading of the guide strand into the RISC, thereby improving gene silencing activity. mdpi.com For instance, a 2′-OMe-m³U modification at the cleavage site of the passenger strand was found to improve RNAi activity approximately two-fold. mdpi.com Furthermore, nuclease resistance studies have demonstrated that oligonucleotides containing 2′-O-alkyl-m³U modifications have an improved half-life against exonucleases compared to those with more common 2′-fluoro or 2′-O-methyl modifications, making them robust tools for in vitro studies. mdpi.com
Another derivative, 2′-deoxy-2′-α-F-2′-β-C-methyluridine (2′-F/Me), has also been synthesized and incorporated into oligonucleotides to study its effects on duplex stability and RNAi activity. mdpi.comnih.gov Despite the parent nucleoside favoring a C3′-endo conformation typically associated with enhanced binding, its incorporation into an RNA or DNA strand results in significant thermal destabilization of the duplex. mdpi.comnih.gov This effect is attributed to unfavorable enthalpy, likely arising from steric hindrance. mdpi.com This property makes it a useful tool for probing the structural and energetic requirements of nucleic acid hybridization and protein-RNA interactions within the context of gene expression research.
| Uridine Derivative | Modification Site in siRNA | Observed Effect in Research Models | Reference |
|---|---|---|---|
| 2′-OMe-N3-methyluridine | Cleavage site of passenger strand | Improved RNAi activity (~2-fold) | mdpi.com |
| 2′-OMe-N3-methyluridine | 3'-overhang of passenger strand | Well-tolerated with activity similar to native duplex | mdpi.com |
| 2′-O-Alkyl-N3-methyluridine | General incorporation | Improved half-life against 3'- and 5'- exonucleases | mdpi.com |
| 2′-deoxy-2′-α-F-2′-β-C-methyluridine | Single incorporation into RNA/DNA | Significant thermal destabilization of the duplex | mdpi.comnih.gov |
Studies on Viral Replication Processes in In Vitro Models (Excluding Antiviral Drug Development)
Derivatives of 2'-deoxyuridine are utilized in molecular biology to investigate the fundamental mechanisms of viral replication in controlled, in vitro settings. These studies use the compounds not as potential therapeutics, but as probes to understand specific enzymatic activities and metabolic pathways essential for the viral life cycle.
In research on the hepatitis C virus (HCV), the metabolic fate of nucleoside analogs is a key area of study. For example, in vitro metabolism studies have shown that β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine can be converted within cells into its uridine congener, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433). the-scientist.com The investigation traced this conversion to the enzyme deoxycytidylate deaminase (DCTD), providing fundamental insights into the metabolic pathways that process nucleoside analogs within host cells during viral replication. the-scientist.com
Similarly, in studies of hepatitis B virus (HBV), various uridine and cytidine (B196190) analogs have been tested to understand their effect on viral DNA synthesis in human hepatoblastoma cell lines. nih.gov While some analogs like 2',3'-dideoxy-3'-fluorothymidine showed potent reduction of HBV DNA synthesis, the uridine analog 2',3'-dideoxy-3'-fluorouridine (B52696) (FddUrd) was found to be completely inactive. nih.gov This comparative approach, including inactive compounds, is crucial for research models, as it helps to delineate the specific structural requirements for interaction with viral polymerases or host cell kinases, thereby clarifying the replication process itself.
Research on the influenza A virus has employed uridine derivatives to study the importance of glycoprotein (B1211001) maturation. medchemexpress.com Certain 2-deoxy sugar derivatives of uridine have been shown to inhibit viral infection in Madin-Darby canine kidney (MDCK) cells by targeting the glycan processing steps of viral glycoproteins. medchemexpress.comnih.gov By observing effects such as the dose-dependent reduction of the hemagglutinin (HA) glycoprotein, these compounds serve as research tools to probe the critical role of N-linked glycosylation in the influenza virus life cycle. medchemexpress.com
| Virus Model | Cell Line | Uridine Derivative Studied | Replication Process Investigated | Reference |
|---|---|---|---|---|
| Hepatitis C Virus (HCV) | Clone A replicon cells | β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine | Intracellular metabolic conversion pathways via host cell enzymes (e.g., DCTD) | the-scientist.com |
| Hepatitis B Virus (HBV) | Hep G2 2.2.15 | 2',3'-dideoxy-3'-fluorouridine (FddUrd) | Structural requirements for inhibition of HBV DNA synthesis (used as an inactive control) | nih.gov |
| Influenza A Virus (H5N2) | Madin-Darby canine kidney (MDCK) | 2-deoxy sugar derivatives of uridine | Role of N-linked glycosylation in viral glycoprotein (HA) maturation | medchemexpress.comnih.gov |
Investigations into Cancer Cell Metabolism in Research Models (Excluding Anticancer Drug Development)
The study of modified nucleosides in cancer cell lines provides valuable insights into the metabolic plasticity of tumors. Proliferating cancer cells exhibit altered nucleotide metabolism, often showing increased reliance on both de novo synthesis and salvage pathways to acquire the necessary building blocks for DNA and RNA. mdpi.com Investigating how cancer cells process modified nucleosides like 2'-deoxy-3-methyluridine can illuminate these unique metabolic features.
A key research application is to understand how specific chemical modifications affect a compound's interaction with metabolic enzymes in cancer cells. For example, a study involving N3-methyl-5'-deoxy-5-fluorouridine, a methylated derivative, was conducted to explore its metabolic fate and cytotoxicity in various cancer cell lines. nih.gov The research found that the compound was non-toxic. nih.gov Further investigation using HPLC-UV analysis revealed that the methylation at the N3 position of the uridine ring prevented the compound from being recognized as a substrate by the enzyme thymidine phosphorylase. nih.gov This enzyme is responsible for converting the parent drug into the active cytotoxic agent, 5-fluorouracil.
This finding is significant from a metabolic research perspective, as it demonstrates that N3-methylation can function as a metabolic switch. The biomethylation process can be viewed as a potential detoxification or inactivation pathway within the cell, altering the bioavailability of a nucleoside analog. nih.gov Such studies are fundamental to understanding the broader landscape of nucleotide metabolism in cancer, including how cells might develop resistance by metabolically inactivating certain classes of molecules. This line of inquiry focuses on the enzymatic processing and metabolic routing of the compound itself, rather than its potential as a therapeutic agent.
| Uridine Derivative | Research Model | Metabolic Process Investigated | Key Finding | Reference |
|---|---|---|---|---|
| N3-methyl-5'-deoxy-5-fluorouridine | In vitro cancer cell lines | Interaction with nucleotide salvage pathway enzymes | N3-methylation prevents recognition by thymidine phosphorylase, blocking conversion to 5-fluorouracil. | nih.gov |
| N3-methyl-5'-deoxy-5-fluorouridine | In vitro enzyme assay | Substrate specificity of thymidine phosphorylase | The methylation serves as an effective metabolic inactivation/detoxification pathway. | nih.gov |
Advanced Characterization and Analytical Methodologies for 2 Deoxy 3 Methyluridine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and defining the three-dimensional structure of 2'-deoxy-3-methyluridine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2'-deoxy-3-methyluridine in solution. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), a comprehensive picture of the molecule's conformation can be assembled.
A key aspect of NMR analysis for nucleosides is determining the pucker of the deoxyribose sugar ring. The conformation of the five-membered ring is typically in a dynamic equilibrium between two major forms: C2'-endo (South) and C3'-endo (North). The ratio of these conformers is determined by analyzing the coupling constants between the sugar protons (e.g., J(H1'-H2')). For deoxyribonucleosides, a C2'-endo conformation is often predominant. The introduction of a methyl group at the N3 position of the uracil (B121893) base can influence this equilibrium.
Furthermore, NMR is used to establish the orientation of the uracil base relative to the sugar moiety, known as the glycosidic torsion angle (χ). This results in either a syn or anti conformation. The Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons, is particularly useful here. An NOE between the H6 proton of the base and the H2' proton of the sugar would indicate an anti conformation, which is common for pyrimidine (B1678525) nucleosides.
Table 1: Expected ¹H NMR Characteristics for 2'-Deoxy-3-methyluridine Conformation Analysis This table is illustrative, based on principles for similar nucleosides. Actual chemical shifts (δ) and coupling constants (J) would be determined experimentally.
| Parameter | Technique | Information Gained | Expected Observation for 2'-Deoxy-3-methyluridine |
|---|---|---|---|
| Sugar Pucker (C2'-endo vs. C3'-endo) | ¹H NMR (Coupling Constants) | Conformation of the deoxyribose ring | Analysis of J(H1'-H2') and J(H3'-H4') values to determine the dominant pucker, likely C2'-endo. |
| Glycosidic Torsion Angle (syn vs. anti) | 2D NOESY | Orientation of the uracil base relative to the sugar | Presence of NOE between H6 and H2' protons, confirming an anti conformation. |
| N3-Methylation | ¹H NMR | Confirmation of methyl group presence and position | A singlet peak in the range of 3.0-3.5 ppm corresponding to the N3-methyl protons. |
| Linkage Confirmation | 2D HMBC (Heteronuclear Multiple Bond Correlation) | Confirms the N1-C1' glycosidic bond | Correlation between the anomeric proton (H1') and carbons of the uracil base (e.g., C2, C6). |
Mass spectrometry (MS) is a powerful technique used to determine the precise molecular weight of 2'-deoxy-3-methyluridine and to deduce its structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, allowing for accurate mass measurement of the molecular ion.
The theoretical monoisotopic mass of 2'-deoxy-3-methyluridine (C₁₀H₁₄N₂O₅) is approximately 242.0903 Da. High-resolution mass spectrometry can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides deeper structural insight by fragmenting the parent ion and analyzing the resulting product ions. For nucleosides, a characteristic and often dominant fragmentation pathway is the cleavage of the N-glycosidic bond. This results in the neutral loss of the deoxyribose sugar moiety (mass of 116.0473 Da) and the formation of a protonated or deprotonated methylated base ion ([B+H]⁺ or [B-H]⁻). For 2'-deoxy-3-methyluridine, this would yield a prominent ion corresponding to 3-methyluracil (B189468). Other fragmentation patterns can involve cleavages within the sugar ring, providing further structural confirmation.
Table 2: Predicted Mass Spectrometry Data for 2'-Deoxy-3-methyluridine This table presents theoretical values. Experimental results may vary based on instrumentation and conditions.
| Analysis Type | Ion Mode | Expected m/z | Interpretation |
|---|---|---|---|
| Full Scan MS | Positive (ESI+) | ~243.0976 | Molecular Ion [M+H]⁺ |
| Full Scan MS | Positive (ESI+) | ~265.0795 | Sodium Adduct [M+Na]⁺ |
| Full Scan MS | Negative (ESI-) | ~241.0830 | Molecular Ion [M-H]⁻ |
| Tandem MS (MS/MS) of [M+H]⁺ | Positive (ESI+) | ~127.0502 | Fragment ion corresponding to the protonated 3-methyluracil base ([B+H]⁺) after neutral loss of deoxyribose. |
Chromatographic Separation and Quantification in Research Samples
Chromatographic techniques are essential for isolating 2'-deoxy-3-methyluridine from reaction mixtures or biological samples and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized 2'-deoxy-3-methyluridine and for analyzing its presence in research samples. A common approach is reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time. For instance, a gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The compound is detected as it elutes from the column, most commonly by UV absorbance, typically around 260-270 nm, which is near the absorbance maximum for the uracil chromophore. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantification against a standard curve. Purity is often assessed by calculating the area percentage of the main peak relative to all detected peaks. nih.gov
Analyzing 2'-deoxy-3-methyluridine in complex biological matrices such as urine, plasma, or cell extracts requires more advanced techniques that offer higher sensitivity and selectivity to overcome interferences from the matrix. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. shimadzu.comresearchgate.net This technique couples the powerful separation capabilities of HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) with the sensitive and specific detection of tandem mass spectrometry. nih.gov UPLC uses columns with smaller particles, providing faster analysis and better resolution. nih.gov For quantification, the mass spectrometer is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to specifically detect the transition from the parent ion of 2'-deoxy-3-methyluridine to a characteristic fragment ion, which provides exceptional selectivity and minimizes background noise. nih.gov Sample preparation often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before injection. nih.gov
Capillary Electrophoresis (CE) is another powerful technique for separating charged molecules like nucleosides. acs.orgcsus.edu In CE, components of a sample are separated based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under an electric field. acs.orgcsus.edu This method offers very high separation efficiency and requires only minute sample volumes. acs.org
Radiochemical Tracing and Isotopic Labeling in Metabolic Studies
To understand the metabolic fate of 2'-deoxy-3-methyluridine—how it is absorbed, distributed, potentially incorporated into DNA, and excreted—researchers employ isotopic labeling techniques. nih.govnih.gov This involves synthesizing the compound with one or more atoms replaced by a rare isotope.
Radiochemical tracing utilizes radioactive isotopes, such as Carbon-14 (¹⁴C) or Tritium (³H). nih.gov For example, 2'-deoxy-3-[¹⁴C-methyl]uridine could be synthesized. nih.gov After administration in a biological system (e.g., cell culture or an animal model), the path of the radioactivity can be traced. nih.govnih.gov Techniques like liquid scintillation counting can quantify the amount of the labeled compound in different tissues or bodily fluids, while autoradiography can visualize its distribution. nih.gov Analysis of metabolites by HPLC coupled with a radioactivity detector can identify breakdown products. nih.gov
Stable isotope labeling uses non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.gov The labeled compound is administered, and samples are later analyzed by mass spectrometry. The mass spectrometer can easily distinguish between the labeled compound (and its metabolites) and the naturally occurring unlabeled molecules due to the mass difference. nih.gov This approach allows for the tracing of metabolic pathways and the quantification of turnover rates without the use of radioactivity. nih.govnih.gov For instance, using [¹³C-methyl]-methionine as a precursor in cell culture could allow researchers to trace the source of the methyl group on newly synthesized 2'-deoxy-3-methyluridine. nih.gov
Derivatives and Analogues of 2 Deoxy 3 Methyluridine: Structure Activity Relationship Research
Systematic Modification of the Sugar Moiety
Alterations to the deoxyribose ring of nucleoside analogues can profoundly influence their biological properties, including their recognition by cellular enzymes, metabolic stability, and conformational preferences. Research in this area has focused on the introduction of various substituents, conformational restriction through complex ring systems, and modifications at the 4'-position.
Introduction of Halogen, Hydroxy, and Alkyl Substituents at 2' and 3' Positions
The introduction of substituents such as halogens, hydroxyl groups, and alkyl groups at the 2' and 3' positions of the sugar ring has been a productive strategy for creating nucleoside analogues with altered biological activities. nih.gov
Halogen Substituents: The replacement of hydrogen with a halogen atom at the 2'-position of 2'-deoxyuridine (B118206) analogues significantly affects their interaction with cellular machinery, such as nucleoside transport mechanisms. nih.gov Research on 2'-halogeno-2'-deoxyuridines demonstrated that while all tested compounds could bind to the same nucleoside transport site on the external surface of erythrocyte membranes, their transport efficiency was dictated by the nature of the halogen. nih.gov For instance, 2'-fluoro-2'-deoxyuridine accelerated thymidine (B127349) efflux, whereas the bulkier 2'-chloro, 2'-bromo, and 2'-iodo analogues showed progressively reduced or no acceleration of efflux. nih.gov However, their binding affinities (Ki) for inhibiting thymidine influx were broadly similar, suggesting that the substituent's properties primarily influence the translocation step across the membrane. nih.gov
Combining a halogen at the 2'-position with an alkyl group has also been explored. The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl analogues was pursued with the goal of creating compounds with potent antiviral activity and lower cytotoxicity by directing them toward viral rather than human polymerases. nih.gov
| Compound | Inhibition Constant (Ki) (mM) |
|---|---|
| 2'-Deoxyuridine | 0.04 - 0.09 |
| 2'-Fluoro-2'-deoxyuridine | 0.04 - 0.09 |
| 2'-Chloro-2'-deoxyuridine | 0.04 - 0.09 |
| 2'-Bromo-2'-deoxyuridine | 0.04 - 0.09 |
| 2'-Iodo-2'-deoxyuridine | 0.04 - 0.09 |
Alkyl and Hydroxy Substituents: The addition of methyl groups at the 2' and 3' positions has yielded compounds with significant research interest. Notably, 2'-C-methyl modified nucleosides have shown considerable promise as antiviral agents, particularly against the Hepatitis C virus (HCV). nih.gov The presence of the 2'-methyl group alters the sugar's configuration, which can prevent the subsequent binding of nucleotides to the viral enzyme's active site, making these analogues "non-obligate chain terminators". nih.gov In studies on adenosine (B11128) analogues, replacing the 3'-hydrogen with a methyl group was found to increase biological activity, a principle that informs research on other nucleosides. nih.gov Furthermore, the introduction of hydroxymethyl groups at the 3' and 4' positions has been used to synthesize novel pyrimidine (B1678525) nucleoside analogues for antiviral evaluation. tandfonline.com
Conformational Restriction through Bicyclic and Anhydro Structures
To better understand and control the biological activity of nucleoside analogues, researchers often employ strategies to restrict their conformational flexibility. calstate.edu Nucleosides in solution exist in an equilibrium between different sugar puckers, typically designated as North (N-type) and South (S-type) conformations. calstate.edu Locking the molecule into one of these conformations can enhance binding to a target enzyme and improve biological activity. This is often achieved by creating bicyclic or anhydro structures. nih.govnih.gov
Bicyclic nucleosides, where the sugar moiety is locked by an additional ring, are a prominent class of conformationally restricted analogues. calstate.edunih.gov These are often referred to as "locked nucleic acids" (LNAs) and can exhibit high enzymatic activity. calstate.edu The synthesis of novel bicyclic nucleosides with a 3,6-anhydro sugar moiety or those with an oxazole (B20620) or thiocarbamate ring fused at the 2',3'-positions are examples of this approach, designed to create potential antiviral agents. nih.govnih.gov Similarly, 2',3'-O-anhydro-lyxo-uridine serves as an intermediate for synthesizing 2'- and 3'-deoxy-alkylamino-substituted analogues by opening the strained epoxide ring. soton.ac.uk These strategies provide rigid scaffolds that fix the orientation of the nucleobase and other substituents, which is crucial for structure-activity relationship studies.
Variations in the 4'-Position and Their Impact on Research Properties
The 4'-position of the sugar ring has emerged as a critical site for modification to impart potent biological activity, particularly in the context of antiviral research. mdpi.comresearchgate.netresearchgate.net Introducing small, rigid groups at this position can profoundly influence the sugar pucker and the analogue's interaction with viral polymerases.
Substituents such as ethynyl (B1212043), cyano, and azido (B1232118) groups have been extensively studied. nih.govnih.govnih.gov Nuclear magnetic resonance (NMR) studies have shown that 4'-ethynyl and 4'-cyano groups tend to stabilize the sugar ring in the North (C-2'-exo/C-3'-endo) conformation. nih.govnih.govresearchgate.net This conformational preference has been correlated with a higher efficiency of incorporation into nascent DNA strands by viral enzymes like HIV reverse transcriptase. nih.govnih.gov For example, 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) is a highly potent inhibitor of HIV replication. researchgate.netresearchgate.net
The introduction of aminoalkyl groups at the 4'-position has also been investigated to optimize the properties of oligonucleotides for therapeutic applications. mdpi.com These modifications can influence thermal stability (melting temperature, Tm) when incorporated into DNA/RNA duplexes and enhance resistance to degradation by nucleases. mdpi.com
| Modification in DNA Strand | Change in Melting Temp. (ΔTm) per Modification (°C) | Relative Nuclease Resistance |
|---|---|---|
| 4'-Aminoethyl (4'-AE-T) | -0.59 | Moderate |
| 4'-Methylaminoethyl (4'-MAE-T) | -0.71 | High |
| 4'-Ethylaminoethyl (4'-EAE-T) | Similar to 4'-MAE-T | Highest |
| 4'-Butylaminoethyl (4'-BAE-T) | Similar to 4'-MAE-T | High |
Base Modifications and Their Research Significance
Modifying the uracil (B121893) base itself is another key strategy for generating nucleoside analogues with novel properties. These modifications can range from simple methylation at different positions to the attachment of larger functional groups designed for specific research applications. researchgate.net
Methylation at Other Positions of the Uracil Base
While the parent compound of this article is methylated at the N3 position, methylation at other sites on the uracil ring has significant biological implications. The most well-known methylation occurs at the C5 position, which converts uracil into thymine (B56734) (5-methyluracil), the standard pyrimidine base in DNA. wikipedia.org
Incorporation of Functional Groups for Research Applications
The uracil base, particularly at the C5 position, is amenable to the introduction of a wide array of functional groups that can serve as probes, labels, or reactive handles for research. researchgate.netnih.gov
Alkynyl and Haloalkyl Groups: The incorporation of an ethynyl group at the C5 position yields 5-Ethynyl-2'-deoxyuridine (5-EdU), a widely used analogue of thymidine for monitoring DNA synthesis. jenabioscience.com Cells incorporate 5-EdU into newly replicated DNA, and the terminal alkyne group can then be detected with high specificity and sensitivity using a copper(I)-catalyzed "click chemistry" reaction with a fluorescently labeled azide. jenabioscience.com This method is a powerful alternative to traditional BrdU-based assays. Other modifications, such as 5-(haloalkyl) and 5-propynyloxy groups, have been shown to impart potent and selective antiviral activity, particularly against herpes simplex virus. nih.govnih.gov
Amino Groups: Attaching amino groups to the C5 position via different linkers (e.g., propyl, propargyl) creates analogues with altered physicochemical properties. nih.gov These C5-amino-modified 2'-deoxyuridines have been used to stabilize DNA triple-helices, with the pKa of the amino group being a key determinant of the stabilizing effect. nih.gov
| C5-Linker | pKa of Amino Group | Effect on Triple-Helix Stability |
|---|---|---|
| Propylamino | 10.0 | Destabilizing |
| (Z)-Alkenylamino | N/A | Highly Destabilizing |
| (E)-Alkenylamino | N/A | Similar to Unmodified |
| Propargylamino | 8.5 | Highly Stabilizing |
Reactive Groups for Bioconjugation: More complex functional groups can be introduced to serve as reactive probes. For example, vinyl sulfones attached to the C5 position can act as Michael acceptors or undergo conjugate addition-elimination reactions. These reactive nucleosides can be incorporated into DNA or RNA and subsequently used to form covalent bonds with proteins or other biomolecules, enabling studies of nucleic acid-protein interactions and other bioanalytical applications.
Nucleoside-Phosphate Analogues in Enzymatic Research
The transformation of nucleoside analogues into their corresponding 5'-phosphate derivatives is a critical step for their application in enzymatic studies, particularly those involving polymerases and kinases. These phosphorylated forms, especially the 5'-triphosphates, are the active molecules that interact with the catalytic sites of these enzymes, allowing researchers to probe enzymatic function, elucidate reaction mechanisms, and develop potential inhibitors.
Synthesis and Study of 5'-Triphosphate Derivatives
The synthesis of nucleoside 5'-triphosphates (NTPs) can be achieved through both chemical and enzymatic methods. Enzymatic synthesis offers significant advantages, including high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in "one-pot" reactions. mdpi.com The primary enzymatic route for producing 5'-triphosphates involves the sequential phosphorylation of the parent nucleoside. This cascade typically begins with a nucleoside kinase (NK) to form the 5'-monophosphate, followed by a nucleoside monophosphate kinase (NMPK) to yield the 5'-diphosphate, and finally, a nucleoside diphosphate (B83284) kinase (NDPK) to produce the active 5'-triphosphate, using a phosphate (B84403) donor like ATP. mdpi.com
A key derivative, 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate (a close analogue of 2'-deoxy-3-methyluridine), has been synthesized and studied to understand its interaction with various DNA polymerases. nih.gov Research has demonstrated that this compound acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), for several DNA polymerases. nih.gov This inhibitory action indicates that the molecule can access and bind to the active site of these enzymes. However, studies have consistently shown that none of the examined DNA polymerases were capable of incorporating the 3'-C-methylated nucleotide into a growing DNA chain. nih.gov This lack of incorporation is a critical finding, as it suggests that the 3'-methyl group sterically hinders the formation of the phosphodiester bond, a necessary step for DNA elongation.
The table below summarizes the inhibitory activity of 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate against various DNA polymerases.
Table 1: Inhibitory Action of 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate
| Enzyme | Type of Inhibition |
|---|---|
| Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase | Competitive (with respect to dTTP) |
| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Competitive (with respect to dTTP) |
Non-Cleavable Analogues as Mechanistic Probes
In enzymology, non-cleavable analogues are invaluable tools for studying reaction mechanisms. These molecules are designed to mimic the natural substrate but resist the catalytic action of the enzyme. By doing so, they can "trap" the enzyme in a specific state (e.g., the substrate-bound state), allowing researchers to study binding events, conformational changes, and active site architecture without the complication of product formation.
3'-C-Methyl-2'-deoxythymidine 5'-triphosphate serves as an excellent example of a functionally non-cleavable analogue for DNA polymerases. nih.gov Although the triphosphate linkage itself is chemically cleavable, the polymerase is unable to catalyze the reaction that would lead to the incorporation of the monophosphate into the DNA strand and the release of pyrophosphate. nih.govdu.ac.in The presence of the methyl group at the 3' position, the site required for the formation of the next phosphodiester bond, effectively terminates the polymerization reaction before it can begin.
Because it can bind to the polymerase active site but cannot be incorporated, this analogue acts as a mechanistic probe. nih.gov Its function as a competitive inhibitor demonstrates that it occupies the same binding site as the natural substrate, dTTP. This allows researchers to investigate the structural and electronic requirements of the enzyme's active site. The inability of the polymerase to process this analogue highlights the strict steric constraints at the catalytic center, specifically around the 3'-hydroxyl group of the incoming nucleotide, which is essential for the nucleophilic attack that extends the DNA chain. Such probes are crucial for dissecting the individual steps of the complex DNA polymerization process.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Uridine (B1682114), 2'-deoxy-3-methyl- |
| 3'-C-Methyl-2'-deoxythymidine |
| 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate |
| Deoxythymidine triphosphate (dTTP) |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Complex Analogues
The chemical synthesis of nucleoside analogues is a cornerstone of their development for therapeutic applications. While established methods exist, the pursuit of novel, efficient, and stereoselective synthetic routes remains a critical area of research. Future efforts will likely focus on developing more sustainable and scalable protocols.
Key research directions include:
Greener Chemistry Approaches: An improved protocol for transforming ribonucleosides into 2',3'-dideoxynucleoside derivatives has been established using environmentally friendly and low-cost reagents. nih.gov This involves replacing hazardous reagents like tributyltin hydride (Bu3SnH) with tris(trimethylsilyl)silane and using alternative alkylating agents. nih.gov
Stereoselective Glycosylation: The development of highly stereoselective glycosylation procedures is crucial for producing specific anomers of nucleoside analogues, which is essential for large-scale preparation of synthons for modified oligonucleotides.
Phosphoramidite (B1245037) Chemistry: The synthesis of phosphoramidite monomers of modified nucleosides, such as N3-methyluridine (m3U) and its derivatives, allows for their incorporation into DNA and RNA oligonucleotides using standard solid-phase synthesis. nih.gov This strategy provides efficient access to a wide variety of modifications at different positions of the nucleoside. nih.gov
Versatile Intermediates: Research focuses on creating versatile chemical intermediates that can be easily converted into a range of nucleoside analogues. For example, a novel synthetic route has been developed for 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride, a key intermediate for synthesizing 2'-deoxy-L-ribonucleosides from inexpensive starting materials like D-xylose. researchgate.net
These advancements aim to overcome the challenges associated with the chemical modification of nucleosides, particularly the compatibility issues between the basicity of nucleobases and acidic reaction conditions.
High-Throughput Screening Methodologies for Mechanistic Insights
High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid testing of large compound libraries against biological targets. nih.govresearchgate.net In the context of Uridine (B1682114), 2'-deoxy-3-methyl- and its analogues, HTS is crucial for identifying compounds with desired biological activities and for elucidating their mechanisms of action.
The evolution of HTS is moving from a purely quantitative focus on screening capacity to a qualitative one, emphasizing more physiologically relevant assays. nih.gov Key aspects of modern HTS methodologies include:
Automation and Miniaturization: HTS leverages robotics, automated liquid handling, and miniaturized assay formats (e.g., 384- and 1536-well plates) to screen thousands of compounds daily. nih.govnih.gov
Diverse Detection Systems: A variety of detection methods are employed, with fluorescence, luminescence, and scintillation proximity assays being common due to their sensitivity and convenience. nih.gov
Cell-Based Assays: The development of cell-based assays allows for the screening of compounds in a more biologically relevant context, providing insights into their effects on cellular pathways and functions.
Computational HTS: Novel computational methods are being developed to perform rapid, in silico screening of RNA modifications and their potential interactions with target proteins. This two-stage process can efficiently search through various modifications and select promising candidates for more detailed analysis using all-atom simulations and free energy calculations.
The primary goal of HTS is to identify "hits"—compounds that affect a target in a desired manner—which can then be optimized into lead compounds for further development. nih.gov
Advanced Computational Modeling for Predicting Molecular Interactions
Computational modeling has emerged as a powerful tool to complement and guide experimental research, offering predictive insights into molecular interactions at an atomic level. This shift from trial-and-error laboratory methods to in silico prediction accelerates research and the development of new therapies. drugtargetreview.com
Advanced computational approaches for studying modified nucleosides include:
Mathematical Frameworks: Researchers have developed mathematical models that can simulate and predict how different parameters—such as binding strength, linker rigidity, and array size—control the interactions between molecules with multiple binding sites. drugtargetreview.com These models can handle the vast number of unique binding configurations that are often impossible to observe experimentally. drugtargetreview.com
Molecular Docking and Dynamics: Docking simulations are used to predict the binding modes of small molecules within the active site of a protein. nih.gov Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes and stability of molecules like modified siRNA duplexes over time.
Deep Learning and AI: Artificial intelligence, particularly deep-learning models, is being increasingly used to predict the interactions between RNA and other molecules. research.csiro.au These models can help decode the role of RNA interactions in disease and identify novel therapeutic targets. research.csiro.au
Integration with Omics Technologies for Systems-Level Understanding
The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, allows for a comprehensive, systems-level analysis of biological processes. Integrating data from these different platforms provides a holistic view of how a modified nucleoside like Uridine, 2'-deoxy-3-methyl- can impact a biological system. nih.gov
The integration of multi-omics data is crucial for several reasons:
Comprehensive Biological Insight: Each omics level provides a snapshot of a different layer of biological regulation. nih.gov Integrating these snapshots helps to understand the flow of genetic information from DNA to RNA to protein and reveals how epigenetic factors or the microbiome can influence disease phenotypes. nih.govresearchgate.net
Biomarker and Target Discovery: A multi-omics approach is particularly powerful in the study of complex diseases like cancer, where it can lead to the identification of new biomarkers for diagnosis and prognosis, as well as novel therapeutic targets. nih.gov
Understanding Heterogeneity: In complex tissues like tumors, multi-omics analysis can dissect the heterogeneity of different cell populations, revealing how genetic mutations, gene expression, and protein signaling pathways contribute to disease progression and therapeutic resistance. nih.gov
By applying these technologies, researchers can investigate how the incorporation of modified nucleosides affects global gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics), providing a deeper understanding of their cellular impact.
Exploration of Uridine Modifications in Emerging Biological Pathways
Uridine and its modifications are not merely components of RNA; they are active participants in a wide range of biological pathways, and their dysregulation is often linked to human disease. nih.gov Research into these modifications is uncovering their roles in post-transcriptional gene regulation, viral replication, and other critical cellular processes.
Emerging areas of exploration include:
The Epitranscriptome: Modifications to mRNA, collectively known as the epitranscriptome, are emerging as major regulators of mRNA function and fate. nih.gov Modified uridines can impact RNA structure and its interactions with proteins, thereby influencing pre-mRNA splicing, translation, and mRNA stability. nih.gov
Antiviral Research: Modified nucleoside analogues are a cornerstone of antiviral therapy. Research continues to explore new analogues as potent inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase of the Hepatitis C virus.
RNA Interference (RNAi): Chemical modifications to small interfering RNAs (siRNAs) are used to improve their potency, enhance metabolic stability, and reduce off-target effects. Understanding how specific modifications, like those related to 2'-deoxy-3-methyluridine, modulate RNAi activity is a key area of research for developing RNA-based therapeutics.
The study of uridine modifications in these emerging pathways holds significant promise for developing novel therapeutic strategies for a wide range of diseases.
Q & A
Q. How can researchers differentiate 2'-deoxy-3-methyluridine from its isomers or degradation products in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
